Chemical structure and physical properties of Methyl 4-bromo-1H-benzo[D]imidazole-2-carboxylate
Chemical structure and physical properties of Methyl 4-bromo-1H-benzo[D]imidazole-2-carboxylate
An In-depth Technical Guide to Methyl 4-bromo-1H-benzo[D]imidazole-2-carboxylate: Structure, Properties, and Synthesis
Introduction
Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate is a heterocyclic organic compound that belongs to the benzimidazole class of molecules. The benzimidazole scaffold is a prominent structural motif in medicinal chemistry, known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and characterization of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
The chemical structure of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate consists of a fused benzene and imidazole ring system, with a bromine atom substituted at the 4-position and a methyl carboxylate group at the 2-position.
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.07 g/mol
Key Structural Features:
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Benzimidazole Core: A bicyclic aromatic system that provides a rigid scaffold for molecular interactions.
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Bromine Atom: The presence of a bromine atom at the 4-position can influence the compound's electronic properties and its ability to form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding.
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Methyl Carboxylate Group: This ester group at the 2-position can act as a hydrogen bond acceptor and can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further chemical modification.
Physical Properties
| Property | Value | Source |
| Melting Point | 218-220 °C | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and methanol. |
Synthesis of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate
The synthesis of Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate typically involves the condensation of 3-bromo-1,2-diaminobenzene with a suitable two-carbon electrophile, followed by esterification. A common and effective method is the reaction of 3-bromo-1,2-diaminobenzene with dimethyl oxalate.
Experimental Protocol
Materials:
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3-bromo-1,2-diaminobenzene
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Dimethyl oxalate
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Methanol
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Hydrochloric acid (HCl)
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Sodium bicarbonate (NaHCO3)
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Anhydrous sodium sulfate (Na2SO4)
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Ethyl acetate
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Hexane
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-1,2-diaminobenzene (1 equivalent) in methanol.
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Addition of Reagent: Add dimethyl oxalate (1.1 equivalents) to the solution.
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Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up:
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Cool the reaction mixture to room temperature.
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Remove the methanol under reduced pressure.
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To the residue, add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
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Extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Purification:
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Filter off the drying agent and concentrate the organic phase under reduced pressure.
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The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
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Alternatively, recrystallization from a suitable solvent system like ethanol/water can be employed.
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Synthesis Workflow
Caption: Synthesis workflow for Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate.
¹H NMR Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.21 (s, 1H, NH), 7.79 (d, J = 8.0 Hz, 1H, Ar-H), 7.66 (d, J = 7.8 Hz, 1H, Ar-H), 7.30 (t, J = 8.0 Hz, 1H, Ar-H), 3.93 (s, 3H, OCH₃).
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Interpretation: The singlet at 13.21 ppm is characteristic of the benzimidazole N-H proton. The three aromatic protons appear in the range of 7.30-7.79 ppm, with their splitting patterns corresponding to the substitution on the benzene ring. The singlet at 3.93 ppm corresponds to the three protons of the methyl ester group.
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¹³C NMR Spectroscopy
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¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 161.2, 142.5, 139.8, 134.1, 124.9, 120.3, 114.8, 112.7, 52.9.
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Interpretation: The signal at 161.2 ppm is attributed to the carbonyl carbon of the ester. The signals in the aromatic region (112.7-142.5 ppm) correspond to the carbon atoms of the benzimidazole ring system. The signal at 52.9 ppm represents the carbon of the methyl group of the ester.
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Mass Spectrometry
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MS (ESI): m/z 254.9 [M+H]⁺.
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Interpretation: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).
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Applications in Drug Development
Benzimidazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The bromo- and ester- functionalities allow for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions at the bromine-substituted position and amide bond formation at the ester position, to generate libraries of compounds for drug screening.
Conclusion
Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate is a key intermediate in the synthesis of various biologically active compounds. This guide has provided a detailed overview of its chemical structure, physical properties, a reliable synthetic protocol, and its spectroscopic characterization. The information presented herein is intended to be a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development.
References
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Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate. AstaTech Inc.
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Methyl 4-bromo-1H-benzo[d]imidazole-2-carboxylate. BLD Pharm.
